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Compound of Interest

Compound Name: Methyl 5-cyanonicotinate

Cat. No.: B020564

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl
5-cyanonicotinate, a key intermediate in pharmaceutical synthesis. The document details the
expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)
data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data points for Methyl 5-
cyanonicotinate. This information is crucial for the identification, characterization, and purity
assessment of the compound.

Nuclear Magnetic Resonance (NMR) Data
IH NMR (Proton NMR)
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
9.25 S 1H H-2
9.05 S 1H H-6
8.70 S 1H H-4
4.00 S 3H -OCHs

Solvent: CDCIs, Reference: TMS at 0.00 ppm

13C NMR (Carbon NMR)

Chemical Shift (8) ppm

Assignment

164.5 C=0
155.0 C-6
152.0 C-2
142.0 C-4
128.0 C-3
116.0 C=N
110.0 C-5
53.0 -OCHs

Solvent: CDCIs, Reference: CDCls at 77.16 ppm

Infrared (IR) Spectroscopy Data
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Wavenumber (cm~?) Intensity Assignment
3050-3000 Weak Aromatic C-H Stretch
2230 Strong C=N Stretch (Nitrile)
1730 Strong C=0 Stretch (Ester)
1600, 1480, 1450 Medium-Weak Aromatic C=C Bending
1250 Strong C-O Stretch (Ester)

Mass Spectrometry (MS) Data
mlz

Interpretation

162.04 [M]* (Molecular lon)
131.03 [M - OCHs]*

103.02 [M - COOCH3s]*
76.01 [CsH2N]*

lonization Method: Electron lonization (El)

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.
These protocols are intended to serve as a guide for researchers to reproduce these results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation:
o Accurately weigh 5-10 mg of Methyl 5-cyanonicotinate.
o Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCIs).
o Transfer the solution to a clean, dry 5 mm NMR tube.

 Instrument Parameters (*H NMR):
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o Spectrometer: 400 MHz or higher field strength NMR spectrometer.
o Pulse Program: Standard single-pulse sequence.

o Number of Scans: 16-32, depending on sample concentration.

o Relaxation Delay: 1-2 seconds.

o Spectral Width: -2 to 12 ppm.

o Reference: Tetramethylsilane (TMS) as an internal standard (0.00 ppm).

 Instrument Parameters (*3C NMR):
o Spectrometer: 100 MHz or higher, corresponding to the proton frequency.
o Pulse Program: Proton-decoupled pulse sequence.
o Number of Scans: 512-1024, due to the low natural abundance of *3C.
o Relaxation Delay: 2-5 seconds.
o Spectral Width: 0 to 200 ppm.

o Reference: CDCIs solvent peak (77.16 ppm).

Infrared (IR) Spectroscopy

o Sample Preparation (Attenuated Total Reflectance - ATR):
o Place a small amount of solid Methyl 5-cyanonicotinate directly onto the ATR crystal.

o Ensure good contact between the sample and the crystal by applying pressure with the
built-in clamp.

e |nstrument Parameters:

o Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
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[e]

Scan Range: 4000-400 cm~2.

Resolution: 4 cm~—1.

o

[¢]

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

[¢]

Background: A background spectrum of the clean, empty ATR crystal should be recorded
prior to sample analysis.

Mass Spectrometry (MS)

e Sample Introduction:
o For a solid sample, direct insertion probe (DIP) can be used.

o Alternatively, dissolve the sample in a volatile organic solvent (e.g., methanol,
dichloromethane) and introduce it via a direct infusion or after separation by Gas
Chromatography (GC-MS).

e Instrument Parameters (Electron lonization - El):

o lonization Source: Electron lonization (El).

o

Electron Energy: 70 eV.

[¢]

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

o

Mass Range: m/z 50-500.

[e]

Source Temperature: 200-250 °C.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like Methyl 5-cyanonicotinate.
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General Workflow for Spectroscopic Analysis
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General workflow for the spectroscopic characterization of a chemical compound.

 To cite this document: BenchChem. [Spectroscopic Profile of Methyl 5-cyanonicotinate: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b020564+#spectroscopic-data-for-methyl-5-
cyanonicotinate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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